2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
Properties
IUPAC Name |
2-phenyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS/c19-14-11-8-4-5-9-12(11)16-15-18(14)17-13(20-15)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYQNAXWODABQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium chlorate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium chlorate in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phenyl derivatives .
Scientific Research Applications
2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and microorganisms
Mechanism of Action
The mechanism of action of 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. In antimicrobial studies, it is believed to inhibit the growth of microorganisms by interfering with their cellular processes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Key SAR Trends :
Biological Activity
2-Phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is , with a molecular weight of approximately 284.35 g/mol. Its structure features a thiadiazole ring fused to a quinazoline system, which is crucial for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄S |
| Molecular Weight | 284.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has demonstrated that derivatives of the quinazoline family exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one showed moderate to high activity against various bacterial strains. This activity is attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic pathways.
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a derivative was shown to induce cell cycle arrest and promote apoptotic pathways in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Antioxidant Properties
Another significant aspect of 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is its antioxidant activity. It has been found to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
The biological activities of 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it leads to programmed cell death in tumor cells.
- Antioxidant Mechanism : The presence of thiadiazole and quinazoline moieties contributes to its ability to donate electrons and neutralize free radicals.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazoloquinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2: Antitumor Activity in Cell Lines
In another investigation focusing on breast cancer cell lines (MCF-7), treatment with 2-phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
Study 3: Antioxidant Activity Assessment
An assessment of the antioxidant capacity using DPPH radical scavenging assays revealed that the compound demonstrated a strong ability to reduce oxidative stress markers in cellular models .
Q & A
Q. Advanced
- Substituent Engineering :
- Alkyl Chains : Propyl (C₃H₇) at the 2-position maximizes hydrophobic interactions with InhA (enoyl-ACP reductase), achieving MIC 6.5 µg/mL against Mycobacterium tuberculosis (Mtb) .
- Electron-Donating Groups : Pyrimidin-2-ylthio substituents enhance activity compared to electron-withdrawing groups (e.g., nitro, fluoro) .
- Docking Studies : Molecular modeling identifies key residues (e.g., Tyr158, Lys165) for hydrogen bonding and π-π stacking .
How can structure-activity relationship (SAR) studies guide the design of novel derivatives?
Advanced
SAR analysis involves systematic variation of substituents and biological testing:
| Substituent (R) | Anti-Mtb Activity | Key Interactions |
|---|---|---|
| C₃H₇ (propyl) | 100% inhibition | Hydrophobic, π-alkyl |
| Pyrimidin-2-ylthio | 85% inhibition | H-bond with NAD⁺ cofactor |
| NO₂ | 8% inhibition | Steric hindrance |
Q. Methodology :
- Synthesize derivatives via S-alkylation or nucleophilic substitution.
- Screen against Mtb H37Rv using microplate Alamar Blue assay (MIC determination) .
What computational approaches are used to identify molecular targets for this compound?
Q. Advanced
- Molecular Docking : AutoDock/Vina software predicts binding poses in InhA’s active site. The propyl derivative shows a binding energy of −9.2 kcal/mol, forming van der Waals contacts with Phe149 and Ala198 .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
How should researchers address contradictions in biological data (e.g., high antitubercular vs. low analgesic activity)?
Q. Advanced
- Assay-Specific Factors :
- Resolution : Cross-validate using orthogonal assays (e.g., thermal nociception vs. carrageenan-induced inflammation) .
What catalytic systems improve the yield of thiadiazoloquinazolinone synthesis?
Q. Advanced
- DES Catalysts : Diphenhydramine hydrochloride-CoCl₂·6H₂O increases yield to >85% via H-bond stabilization of intermediates .
- Microwave Irradiation : Reduces reaction time (30 min vs. 24 h) for one-pot multicomponent syntheses .
How does the compound’s stability under physiological conditions affect drug development?
Q. Advanced
- pH Stability : Assess via HPLC under simulated gastric (pH 2) and intestinal (pH 7.4) conditions. Thiadiazole rings are stable at pH 5–8 but hydrolyze in strong acids .
- Metabolic Profiling : Incubate with liver microsomes to identify CYP450-mediated oxidation sites (e.g., sulfur atoms) .
What protocols are recommended for initial biological screening?
Q. Basic
- Antimicrobial : Broth microdilution (CLSI guidelines) against Mtb, Candida albicans, and Enterococcus faecalis .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >100 µM indicates low toxicity) .
- In Vivo Models : Acute toxicity in mice (OECD 423) to classify compounds under GHS Category 5 (LD₅₀ >2000 mg/kg) .
How can toxicity challenges be mitigated during preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
